2-({4-Chloro-3-[(cyclohexylamino)carbonyl]-anilino}carbonyl)benzoic acid
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Overview
Description
2-({4-Chloro-3-[(cyclohexylamino)carbonyl]-anilino}carbonyl)benzoic acid is a complex organic compound with the molecular formula C21H21ClN2O4 and a molecular weight of 400.86 g/mol . This compound is primarily used in research and development settings, particularly in the fields of chemistry and biology .
Preparation Methods
The synthesis of 2-({4-Chloro-3-[(cyclohexylamino)carbonyl]-anilino}carbonyl)benzoic acid involves multiple steps. One common synthetic route includes the following steps:
Formation of the aniline derivative: The starting material, 4-chloro-3-nitrobenzoic acid, is reduced to 4-chloro-3-aminobenzoic acid.
Coupling with cyclohexyl isocyanate: The aniline derivative is then reacted with cyclohexyl isocyanate to form the cyclohexylamino derivative.
Final coupling: The cyclohexylamino derivative is coupled with 2-carboxybenzoyl chloride to form the final product.
Chemical Reactions Analysis
2-({4-Chloro-3-[(cyclohexylamino)carbonyl]-anilino}carbonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-({4-Chloro-3-[(cyclohexylamino)carbonyl]-anilino}carbonyl)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({4-Chloro-3-[(cyclohexylamino)carbonyl]-anilino}carbonyl)benzoic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action are still under investigation, but it is known to affect various biochemical processes .
Comparison with Similar Compounds
2-({4-Chloro-3-[(cyclohexylamino)carbonyl]-anilino}carbonyl)benzoic acid can be compared with similar compounds such as:
4-Chloro-3-nitrobenzoic acid: A precursor in its synthesis.
Cyclohexyl isocyanate: Another precursor used in its synthesis.
2-Carboxybenzoyl chloride: A reagent used in the final coupling step.
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties.
Biological Activity
2-({4-Chloro-3-[(cyclohexylamino)carbonyl]-anilino}carbonyl)benzoic acid, with the CAS number 925170-38-3, is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, drawing from diverse research sources.
- Molecular Formula : C21H21ClN2O4
- Molecular Weight : 404.86 g/mol
- Structure : The compound features a benzoic acid core with a chloro-substituted aniline and a cyclohexylamino carbonyl moiety.
Biological Activity Overview
Research indicates that benzoic acid derivatives, including this compound, exhibit various biological activities such as:
- Antimicrobial Activity : Some studies have reported that benzoic acid derivatives can inhibit bacterial growth and fungal proliferation. The specific activity of this compound in this regard requires further investigation.
- Proteasome and Autophagy Modulation : A study highlighted the role of benzoic acid derivatives in enhancing proteasomal and autophagic activities in human cells, suggesting potential applications in anti-aging therapies and cellular health maintenance .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes like cathepsins B and L, which are crucial in protein degradation pathways .
- Cellular Uptake and Bioavailability : The structure of the compound may influence its absorption and interaction with cellular targets, enhancing its therapeutic potential.
Study 1: Proteostasis Network Modulation
A significant study evaluated the effects of various benzoic acid derivatives on the proteostasis network in human foreskin fibroblasts. It was found that certain derivatives enhanced the activity of both the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). Notably, compounds similar to this compound demonstrated a marked increase in proteasome activity at concentrations as low as 5 μM without cytotoxic effects .
Study 2: Antioxidant and Antiproliferative Effects
Another investigation focused on the antioxidant properties of benzoic acid derivatives. The study reported that these compounds exhibited significant free radical scavenging activity, which could contribute to their antiproliferative effects in cancer cell lines. The specific contribution of this compound remains to be fully elucidated but aligns with findings from related compounds .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-[[4-chloro-3-(cyclohexylcarbamoyl)phenyl]carbamoyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O4/c22-18-11-10-14(12-17(18)20(26)23-13-6-2-1-3-7-13)24-19(25)15-8-4-5-9-16(15)21(27)28/h4-5,8-13H,1-3,6-7H2,(H,23,26)(H,24,25)(H,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSHTGJDOLNDPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.